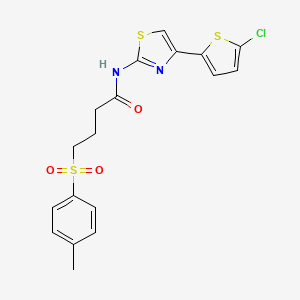

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Descripción

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S3/c1-12-4-6-13(7-5-12)27(23,24)10-2-3-17(22)21-18-20-14(11-25-18)15-8-9-16(19)26-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUCLVLBVYZGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that derivatives of thiazole compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide, exhibit significant anti-inflammatory properties. A study evaluated several thiazole derivatives for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).

- Findings : The compound demonstrated selective inhibition of COX-2 with an IC50 value significantly lower than that of standard drugs like celecoxib, highlighting its potential as a therapeutic agent for inflammatory diseases .

Analgesic Properties

The analgesic effects of the compound were assessed using various animal models. The hot plate method and carrageenan-induced inflammation assays were employed to evaluate pain relief.

- Results : Compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide showed promising results in reducing pain responses, suggesting potential use in pain management therapies .

Case Study 1: Thiazole Derivative Synthesis

A multi-step synthetic approach was developed to create thiazole derivatives, including the target compound. The synthesis involved bromination followed by reactions with thiourea and various amines.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination of chlorothiophen | Room temperature |

| 2 | Reaction with thiourea | 80°C |

| 3 | Coupling with amines | DMF at 70°C |

This method allowed for the efficient production of compounds for further biological evaluation .

Case Study 2: In Vivo Efficacy

In vivo studies were conducted using animal models to assess the analgesic and anti-inflammatory effects of the synthesized compounds.

| Compound | Dosage (mg/kg) | Effectiveness (Pain Reduction %) |

|---|---|---|

| Compound 5d | 5 | 45% |

| Compound 5e | 10 | 60% |

| Standard (Aspirin) | 20 | 50% |

Results indicated that the new compounds provided significant pain relief compared to traditional analgesics, establishing their potential for clinical applications .

Mecanismo De Acción

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound may also interact with other cellular targets, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-chlorothiophen-2-yl)thiazol-2-amine: Another thiazole derivative with similar biological activities.

2-butylthiophene: Used in the synthesis of anticancer agents.

2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosylbutanamide moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Actividad Biológica

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can be characterized by its unique molecular structure, which features a thiazole ring and a tosyl group. The molecular formula is , with a molecular weight of approximately 343.85 g/mol.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of thiazole compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide, exhibit potent anti-inflammatory effects. The biological evaluation typically involves in vitro assays against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and lipoxygenase (LOX).

Table 1: Inhibitory Activity Against COX and LOX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |

|---|---|---|---|

| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide | TBD | TBD | TBD |

| Celecoxib | 0.05 | 0.05 | - |

| Aspirin | 15.32 | - | - |

| Zileuton | - | - | 11.00 |

Note: TBD indicates that specific values for this compound are yet to be determined.

In a study focused on thiazole derivatives, compounds were shown to inhibit COX enzymes with varying potency. For instance, some derivatives demonstrated an IC50 range of 0.76–9.01 µM for COX-2 inhibition, indicating significant anti-inflammatory potential compared to standard drugs like celecoxib .

Analgesic Effects

The analgesic properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide were evaluated through in vivo models using the hot plate method and carrageenan-induced inflammation assays. These tests indicated that the compound could significantly reduce pain responses in animal models at various dosages (5, 10, and 20 mg/kg body weight) .

Case Studies

One notable study examined the synthesis and biological evaluation of various thiazole derivatives, including the compound . The research highlighted its selective inhibition of COX-2 over COX-1, which is critical for developing anti-inflammatory medications with fewer gastrointestinal side effects associated with non-selective NSAIDs .

The study also utilized molecular docking techniques to elucidate the binding interactions between the compound and the target enzymes, reinforcing its potential as a therapeutic agent in inflammatory conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide and related thiazole derivatives?

Answer:

The synthesis typically involves coupling a thiazol-2-amine derivative with an acyl chloride or sulfonyl chloride. For example:

Amine acylation : React 4-(5-chlorothiophen-2-yl)thiazol-2-amine with 4-tosylbutanoyl chloride in a solvent like pyridine or dichloromethane under stirring at room temperature .

Purification : Monitor reaction progress via TLC, followed by quenching with NaHCO₃, filtration, and recrystallization from methanol or ethanol .

Intermediate synthesis : The thiazole core can be prepared via Hantzsch thiazole synthesis (α-haloketones + thioureas) or by functionalizing preformed thiazoles .

Basic: How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide?

Answer:

- IR Spectroscopy : Identify key functional groups:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiazole and tosyl groups .

Advanced: What computational approaches are recommended for analyzing the electronic structure and reactivity of this compound?

Answer:

Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders for charge distribution and reactivity hotspots .

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational frequencies, HOMO-LUMO gaps, and non-covalent interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions to assess pharmacokinetic behavior .

Advanced: How can researchers resolve contradictions in biological activity data observed for thiazole-derived compounds across different assays?

Answer:

Assay Validation :

- Compare results under standardized hypoxia or oxidative stress models (e.g., cardioprotective assays in ) .

Compound Stability : Verify integrity via HPLC post-assay to rule out degradation .

Orthogonal Assays : Use complementary methods (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .

Solubility/Permeability : Adjust DMSO concentrations or use prodrug formulations to address poor bioavailability .

Advanced: What strategies optimize the pharmacokinetic properties of thiazole-containing compounds like this derivative?

Answer:

logP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility while retaining target affinity .

Metabolic Stability :

- Block metabolic hotspots (e.g., replace labile methyl groups with CF₃) .

- Use deuterated analogs to slow CYP450-mediated degradation.

Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to enhance oral absorption .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

Answer:

X-ray Diffraction : Determine crystal packing motifs (e.g., hydrogen bonds between amide NH and sulfonyl oxygen) .

Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions between thiophene and aromatic residues) .

Thermal Ellipsoids : Assess conformational flexibility of the tosylbutanamide chain .

Advanced: What mechanistic insights can be gained from studying this compound’s inhibition of enzymes like PFOR or kinases?

Answer:

PFOR Inhibition : The amide group may mimic the natural substrate’s carboxylate, binding to the enzyme’s active site and disrupting electron transfer (observed in nitazoxanide analogs) .

Kinase Inhibition : Molecular docking (AutoDock Vina) can predict binding modes to Aurora kinases, with emphasis on hydrogen bonding with catalytic lysine residues .

Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Basic: What quality control measures ensure batch-to-batch consistency in synthesizing this compound?

Answer:

Chromatographic Purity : Validate via HPLC (≥95% purity) and GC-MS for residual solvents .

Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Melting Point Consistency : Monitor deviations (±2°C) to detect polymorphic forms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

Substitution Patterns :

- Replace 5-chlorothiophene with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Modify the tosyl group to modulate solubility (e.g., replace with mesyl or triflyl) .

Bioisosteres : Substitute thiazole with oxazole or imidazole to assess impact on target binding .

3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .

Advanced: What experimental and computational tools validate the compound’s role as a α-glucosidase or BRAF kinase inhibitor?

Answer:

Enzymatic Assays : Measure IC₅₀ values against recombinant α-glucosidase or BRAF<sup>V600E</sup> kinase using fluorescence-based substrates .

Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon/koff) for target engagement .

Free Energy Perturbation (FEP) : Predict mutation-induced resistance (e.g., BRAF<sup>G469V</sup>) using MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.